Phorbol-12-monomyristate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

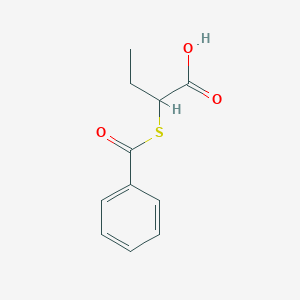

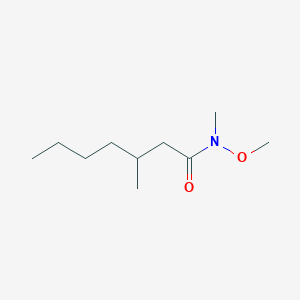

El 12-miristato de forbol es un compuesto químico que pertenece a la clase de los ésteres de forbol. Se deriva del forbol, un diterpeno que se encuentra en las semillas de la planta Croton tiglium. Los ésteres de forbol son conocidos por su actividad biológica, particularmente su capacidad para activar la proteína quinasa C (PKC), que desempeña un papel crucial en diversos procesos celulares como la diferenciación celular, la proliferación y la apoptosis .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El 12-miristato de forbol se puede sintetizar mediante la esterificación del forbol con ácido mirístico. La reacción típicamente implica el uso de un catalizador como la diciclohexilcarbodiimida (DCC) y la 4-dimetilaminopiridina (DMAP) para facilitar la formación del enlace éster. La reacción se lleva a cabo en condiciones anhidras para evitar la hidrólisis del éster .

Métodos de producción industrial

La producción industrial del 12-miristato de forbol implica la extracción de forbol de las semillas de Croton tiglium, seguida de su esterificación con ácido mirístico. El proceso se optimiza para asegurar un alto rendimiento y pureza del producto final. El uso de técnicas avanzadas de purificación, como la cromatografía en columna y la recristalización, es común para lograr la calidad deseada .

Análisis De Reacciones Químicas

Tipos de reacciones

El 12-miristato de forbol experimenta varias reacciones químicas, que incluyen:

Oxidación: Se puede oxidar para formar diferentes derivados, que pueden tener distintas actividades biológicas.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en el esqueleto del forbol, alterando su actividad.

Sustitución: Las reacciones de sustitución pueden introducir nuevos grupos funcionales, mejorando o modificando sus propiedades biológicas.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio (KMnO₄) y el trióxido de cromo (CrO₃).

Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio (LiAlH₄) y el borohidruro de sodio (NaBH₄).

Sustitución: Se emplean reactivos como haluros de alquilo y cloruros de acilo para reacciones de sustitución.

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de 12,13-diacetato de forbol, mientras que la reducción puede producir derivados del 12-miristato de forbol con grupos funcionales alterados .

Aplicaciones Científicas De Investigación

El 12-miristato de forbol tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como un compuesto modelo para estudiar las reacciones de esterificación y el comportamiento de los ésteres de forbol en diversas condiciones.

Biología: Sirve como un potente activador de la proteína quinasa C (PKC), lo que lo hace valioso en estudios relacionados con la señalización celular, la diferenciación y la proliferación.

Medicina: El 12-miristato de forbol se utiliza en la investigación del cáncer para investigar su papel como promotor tumoral y sus posibles aplicaciones terapéuticas.

Industria: Se utiliza en el desarrollo de compuestos bioactivos y como patrón de referencia en los procesos de control de calidad .

Mecanismo De Acción

El 12-miristato de forbol ejerce sus efectos principalmente a través de la activación de la proteína quinasa C (PKC). Al unirse a la PKC, induce un cambio conformacional que activa la enzima. Esta activación conduce a la fosforilación de varios objetivos posteriores, desencadenando una cascada de eventos de señalización que regulan los procesos celulares como la expresión génica, la progresión del ciclo celular y la apoptosis .

Comparación Con Compuestos Similares

El 12-miristato de forbol es similar a otros ésteres de forbol como el 12,13-diacetato de forbol y el 12-miristato 13-acetato de forbol. Es único en su esterificación específica en la posición 12 con ácido mirístico, que imparte propiedades biológicas distintas. Otros compuestos similares incluyen:

12,13-diacetato de forbol: Conocido por su potente actividad promotora de tumores.

12-miristato 13-acetato de forbol: Ampliamente utilizado en la investigación por su capacidad para activar la PKC e inducir diversas respuestas celulares

El 12-miristato de forbol destaca por su patrón específico de esterificación, que influye en su interacción con los objetivos biológicos y su perfil general de actividad.

Propiedades

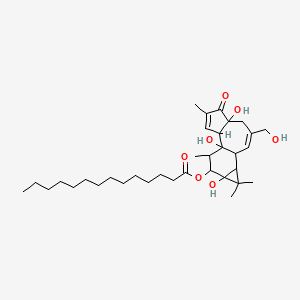

IUPAC Name |

[1,6,13-trihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] tetradecanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H54O7/c1-6-7-8-9-10-11-12-13-14-15-16-17-27(36)41-30-23(3)33(39)25(28-31(4,5)34(28,30)40)19-24(21-35)20-32(38)26(33)18-22(2)29(32)37/h18-19,23,25-26,28,30,35,38-40H,6-17,20-21H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLCISDOVNFLSGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OC1C(C2(C(C=C(CC3(C2C=C(C3=O)C)O)CO)C4C1(C4(C)C)O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H54O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

574.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[1-[4-(trifluoromethyl)phenyl]hydrazinyl]acetate](/img/structure/B12285031.png)

![6-amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12285035.png)

![5-[[1-[(10,19-Diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl)oxycarbonyl]piperidin-4-yl]amino]pentanoic acid;hydrochloride](/img/structure/B12285041.png)

![(3beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-chol-5-en-24-al](/img/structure/B12285098.png)